molecular formula C19H19FN4O B4516221 N-[[3-(4-fluorophenyl)oxolan-3-yl]methyl]-4-(1,2,4-triazol-1-yl)aniline

N-[[3-(4-fluorophenyl)oxolan-3-yl]methyl]-4-(1,2,4-triazol-1-yl)aniline

Cat. No.: B4516221
M. Wt: 338.4 g/mol
InChI Key: OMURAJNAZNNSLF-UHFFFAOYSA-N
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Description

N-[[3-(4-fluorophenyl)oxolan-3-yl]methyl]-4-(1,2,4-triazol-1-yl)aniline is a complex organic compound that features a combination of fluorophenyl, oxolan, triazol, and aniline groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[3-(4-fluorophenyl)oxolan-3-yl]methyl]-4-(1,2,4-triazol-1-yl)aniline typically involves multiple steps, starting with the preparation of the oxolan ring and the fluorophenyl group. The oxolan ring can be synthesized through a cyclization reaction, while the fluorophenyl group is introduced via a substitution reaction. The final step involves the coupling of the oxolan and fluorophenyl intermediates with the triazol and aniline groups under specific reaction conditions, such as the use of a catalyst and controlled temperature and pressure .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often employs advanced techniques like high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

N-[[3-(4-fluorophenyl)oxolan-3-yl]methyl]-4-(1,2,4-triazol-1-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol or amine .

Scientific Research Applications

N-[[3-(4-fluorophenyl)oxolan-3-yl]methyl]-4-(1,2,4-triazol-1-yl)aniline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-[[3-(4-fluorophenyl)oxolan-3-yl]methyl]-4-(1,2,4-triazol-1-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The pathways involved can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-[[3-(4-fluorophenyl)oxolan-3-yl]methyl]-4-(1,2,4-triazol-1-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O/c20-16-3-1-15(2-4-16)19(9-10-25-12-19)11-22-17-5-7-18(8-6-17)24-14-21-13-23-24/h1-8,13-14,22H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMURAJNAZNNSLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(CNC2=CC=C(C=C2)N3C=NC=N3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[[3-(4-fluorophenyl)oxolan-3-yl]methyl]-4-(1,2,4-triazol-1-yl)aniline
Reactant of Route 2
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N-[[3-(4-fluorophenyl)oxolan-3-yl]methyl]-4-(1,2,4-triazol-1-yl)aniline
Reactant of Route 3
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N-[[3-(4-fluorophenyl)oxolan-3-yl]methyl]-4-(1,2,4-triazol-1-yl)aniline
Reactant of Route 4
N-[[3-(4-fluorophenyl)oxolan-3-yl]methyl]-4-(1,2,4-triazol-1-yl)aniline
Reactant of Route 5
Reactant of Route 5
N-[[3-(4-fluorophenyl)oxolan-3-yl]methyl]-4-(1,2,4-triazol-1-yl)aniline
Reactant of Route 6
N-[[3-(4-fluorophenyl)oxolan-3-yl]methyl]-4-(1,2,4-triazol-1-yl)aniline

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